molecular formula C15H11NO2 B3050264 N-(2-Methylphenyl)phthalimide CAS No. 2464-33-7

N-(2-Methylphenyl)phthalimide

Cat. No.: B3050264
CAS No.: 2464-33-7
M. Wt: 237.25 g/mol
InChI Key: KPYGHQALDAITMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylphenyl)phthalimide is an organic compound with the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.26 g/mol . It is a derivative of phthalimide, a versatile scaffold well-known in scientific research for its role as a key synthetic intermediate and building block in the development of more complex molecules . This compound, specifically substituted with a 2-methylphenyl group at the nitrogen atom, is part of a class of N-arylphthalimides studied for their structural properties and reactivity . Researchers utilize such N-substituted phthalimides in kinetic studies to understand fundamental chemical processes, such as the mechanisms of intramolecular general acid and base catalysis in hydrolysis reactions . The structural motif of the phthalimide core is frequently encountered in the synthesis of various specialty chemicals and has applications across different fields, including materials science and pharmaceutical research . As a solid, high-purity compound, it offers researchers a reliable and consistent starting material for multi-step synthetic routes. This product is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(16)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYGHQALDAITMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179386
Record name Phthalimide, N-o-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2464-33-7
Record name 2-(2-Methylphenyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2464-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-o-Tolylphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methylphenyl)phthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalimide, N-o-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-O-TOLYLPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3JE6G6PWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Mechanistic Investigations of N 2 Methylphenyl Phthalimide

Classical Synthetic Pathways to N-(2-Methylphenyl)phthalimide

The traditional methods for synthesizing N-substituted phthalimides have long been established, primarily relying on the condensation of phthalic anhydride (B1165640) with primary amines.

Condensation Reactions Involving Phthalic Anhydride and Substituted Anilines

The most fundamental and widely employed method for the synthesis of this compound is the direct condensation of phthalic anhydride with 2-methylaniline (o-toluidine). organic-chemistry.orgidosi.org This reaction is typically carried out at elevated temperatures, often in the presence of a high-boiling solvent such as glacial acetic acid, which facilitates the removal of the water molecule formed during the reaction. organic-chemistry.orgsemanticscholar.org

The mechanism proceeds through a two-step process. The first step involves a nucleophilic attack of the amino group of 2-methylaniline on one of the carbonyl carbons of phthalic anhydride. This leads to the formation of an intermediate, N-(2-methylphenyl)phthalamic acid. The subsequent step is an intramolecular cyclization via dehydration, which occurs upon heating, to yield the final imide product, this compound. nano-ntp.com

A solvent-free "fusion" method has also been reported, where phthalic anhydride and 2-methylaniline are heated together directly. This approach offers excellent yields and short reaction times. idosi.org For instance, the fusion of phthalic anhydride with 2-methylaniline has been shown to produce 2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione with a 90% yield. idosi.org

Table 1: Classical Synthesis of this compound Analogs
ReactantsCatalyst/SolventProductYield (%)Reference
Phthalic anhydride, 2-methylanilineFusion (solvent-free)2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione90 idosi.org
3-Nitrophthalic anhydride, o-toluidineGlacial Acetic Acid3-nitro-2-(o-tolyl)isoindoline-1,3-dione50 semanticscholar.org

Alternative Synthetic Approaches to Phthalimide (B116566) Ring Formation

While the direct condensation of anhydrides and amines is the most common classical route, other methods for forming the phthalimide ring have been explored. These often involve the Gabriel synthesis, which is a well-established method for preparing primary amines. organic-chemistry.org In this context, it represents the N-alkylation of phthalimide itself. However, for the synthesis of N-aryl phthalimides like the target compound, this is less direct than the condensation approach.

Alternative classical strategies can also involve starting from phthalic acid instead of its anhydride, though this is less common due to the ready availability and higher reactivity of phthalic anhydride. The reaction of phthalic acid with an amine requires more forcing conditions to drive off two molecules of water.

Modern Synthetic Strategies for this compound

In recent decades, significant efforts have been directed towards developing more efficient, milder, and environmentally benign methods for the synthesis of N-aryl phthalimides. These modern strategies often employ catalysis and non-conventional energy sources.

Catalytic Approaches in N-Arylation Reactions

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, and the synthesis of N-aryl phthalimides has benefited from these advancements. Various metal catalysts, including copper, palladium, and rhodium, have been employed to facilitate the N-arylation of phthalimide or the direct synthesis from precursors. rsc.orgacs.org

For instance, copper-catalyzed methods, often referred to as Ullmann-type couplings, can be used for the N-arylation of phthalimide with aryl halides. More advanced palladium-catalyzed systems, such as those developed by Buchwald and Hartwig, offer high efficiency and broad substrate scope for C-N bond formation, although specific examples for this compound are part of the broader class of N-aryl imide synthesis. rsc.org

More recently, organocatalysis has emerged as a powerful tool. N-Heterocyclic Carbenes (NHCs) have been successfully used to catalyze the atroposelective synthesis of N-aryl phthalimides under mild conditions. researchgate.net This method involves the in-situ activation of the intermediate phthalamic acid, followed by an NHC-catalyzed atroposelective amidation, allowing for the synthesis of sterically hindered or chiral N-aryl phthalimides with high enantioselectivity. researchgate.net

Microwave-Assisted and Green Chemistry Syntheses

The principles of green chemistry have spurred the development of more sustainable synthetic protocols. Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective technique for the rapid and efficient synthesis of phthalimide derivatives. scholarsresearchlibrary.comresearchgate.netjocpr.com

Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.netjocpr.com For the synthesis of N-aryl phthalimides, microwave heating has been successfully applied to the condensation of phthalic anhydride with various anilines. scholarsresearchlibrary.comjocpr.com These reactions can be performed in solution or under solvent-free conditions, sometimes using solid supports or catalysts like montmorillonite (B579905) K-10 clay, which further enhances the green credentials of the method. researchgate.net The use of deep eutectic solvents (DES) and glycerol (B35011) as biodegradable and recyclable catalysts/reaction media also represents a significant green advancement in N-aryl phthalimide synthesis. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Aryl Phthalimides
MethodReactantsSolvent/CatalystTimeYield (%)Reference
ConventionalPhthalic anhydride, AnilineGlacial Acetic Acid4-5 hrs- scholarsresearchlibrary.com
MicrowavePhthalic anhydride, AnilineDMF, Sodium Acetate4-5 minsHigh scholarsresearchlibrary.com
ConventionalN-Hydroxymethylphthalimide, 3-ChloroanilineMethanol3 hrs68-99 scielo.br
MicrowaveN-Hydroxymethylphthalimide, 3-ChloroanilineSolvent-free2-5 mins80-99 scielo.br

Solid-Phase Synthesis Considerations

Solid-phase synthesis offers significant advantages for the preparation of compound libraries and for simplifying product purification. A traceless solid-phase synthesis of substituted phthalimides has been developed. nih.gov In this approach, a precursor is attached to a solid support, and the final phthalimide product is released from the resin in a cyclative cleavage step. This cleavage can be efficiently promoted by microwave irradiation, yielding the desired products in minutes with excellent purity. nih.gov While phthalimide is not the most common protecting group used in solid-phase peptide synthesis, its deprotection using reagents like ethylene (B1197577) diamine on the solid support has been demonstrated. nih.gov This methodology is applicable to the synthesis of a wide range of N-substituted phthalimides, including N-aryl derivatives, by selecting the appropriate amine for the cyclative cleavage step.

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound, a prominent N-aryl imide, is most commonly achieved through the condensation reaction between phthalic anhydride and 2-methylaniline. The elucidation of the reaction mechanism reveals a multi-step process that is fundamental to the formation of the final imide structure.

The generally accepted mechanism proceeds through two principal stages:

Formation of the Phthalamic Acid Intermediate: The reaction initiates with a nucleophilic acyl substitution. The nitrogen atom of the primary amine, 2-methylaniline, acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This attack leads to the opening of the five-membered anhydride ring to form a tetrahedral intermediate, which subsequently collapses to yield the corresponding phthalamic acid, specifically N-(2-carboxyphenyl)-2-methylbenzamide, also known as N-(2-methylphenyl)phthalamic acid. This initial step is typically fast and often occurs at room temperature. researchgate.netrsc.org

Intramolecular Cyclization and Dehydration: The second stage involves the cyclization of the phthalamic acid intermediate. This is an intramolecular nucleophilic substitution where the amide nitrogen attacks the carboxylic acid's carbonyl carbon. This step is generally the rate-determining step and requires elevated temperatures or the presence of a dehydrating agent or catalyst to facilitate the elimination of a water molecule, leading to the formation of the stable five-membered imide ring of this compound. rsc.orgpierpalab.compageplace.de Acetic acid is a common solvent for this process, which can also act as a catalyst. jetir.org

Step 1: Phthalamic Acid Formation Phthalic Anhydride + 2-Methylaniline → N-(2-methylphenyl)phthalamic acid

Step 2: Imidization N-(2-methylphenyl)phthalamic acid → this compound + H₂O

Kinetic Studies of Imidization Processes

Kinetic investigations into the formation of N-substituted phthalimides, particularly the imidization of poly(amic acid)s which serve as polymeric analogues, provide significant insight into the synthesis of this compound. The cyclization of the phthalamic acid intermediate is the critical kinetic focal point of the synthesis.

Research indicates that the imidization process is not a simple, single-step reaction but often proceeds through a more complex kinetic profile. Studies on related systems have shown that the cyclization can occur in two distinct phases: an initial, rapid cyclization followed by a much slower secondary process. sci-hub.se This biphasic behavior is attributed to factors such as chain conformation and mobility in polymeric systems, but the underlying chemical transformation provides a model for small molecule synthesis.

The rate of imidization is significantly influenced by the steric nature of the substituents on the N-phenyl ring. pageplace.de For this compound, the ortho-methyl group imposes considerable steric hindrance. This steric effect can influence the rate of cyclization compared to unsubstituted or meta/para-substituted anilines. While specific kinetic data for this compound is not extensively published, studies on the cyclization of substituted phthalanilic acids in acetic acid solution offer valuable comparative data. researchgate.net

Kinetic studies on the low-temperature chemical imidization of poly(amic acid)s have allowed for the determination of activation energies for the cyclization process. These studies, while conducted on polymers, provide the best available models for understanding the energetics of the imide ring formation.

Kinetic ParameterStageValue (kJ/mol)Context
Activation Energy (Ea) Initial Rapid Process4.3Determined for the chemical imidization of poly(amic acid) derived from HPMDA and DDPM. sci-hub.se
Activation Energy (Ea) Subsequent Slower Process4.8Determined for the chemical imidization of poly(amic acid) derived from HPMDA and DDPM. sci-hub.se

This interactive table summarizes activation energies for imidization, providing a model for the synthesis of this compound.

Stereochemical Aspects of Product Formation

A significant stereochemical feature in the structure of this compound is the phenomenon of atropisomerism . This arises from the restricted rotation around the single bond connecting the nitrogen atom of the imide ring and the carbon atom of the 2-methylphenyl group (the N-Caryl axis).

The steric hindrance between the ortho-methyl group and the two bulky carbonyl groups of the phthalimide moiety creates a substantial energy barrier to free rotation. This steric repulsion forces the plane of the phenyl ring to be nearly orthogonal (perpendicular) to the plane of the phthalimide ring. If this rotational barrier is high enough to allow for the isolation of the different rotational isomers (rotamers) at room temperature, the molecule is considered to possess atropisomers. These isomers are non-superimposable mirror images of each other (enantiomers) and are a source of molecular chirality, even in the absence of a traditional stereocenter.

The practical implication is that this compound is a chiral molecule that can, in principle, be resolved into its constituent enantiomers. While traditional synthesis methods using achiral reagents and conditions will produce a racemic mixture (an equal mixture of both atropisomers), recent advances in catalysis have focused on controlling this stereochemical outcome. Organocatalytic methods have been developed for the atroposelective synthesis of N-aryl phthalimides, allowing for the preferential formation of one atropisomer over the other. researchgate.net These methods often involve the use of chiral catalysts that can differentiate between the two transition states leading to the different atropisomers.

TermDefinitionRelevance to this compound
Atropisomerism A type of stereoisomerism resulting from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of the conformers.The steric clash between the ortho-methyl group and the imide carbonyls creates a high rotational barrier around the N-Caryl bond, leading to stable atropisomers.
Rotational Barrier The energy required to overcome the steric hindrance to convert one rotamer into another.A sufficiently high rotational barrier is the prerequisite for the existence and isolation of stable atropisomers of this compound at ambient temperatures.
Atroposelective Synthesis A chemical reaction that preferentially forms one atropisomer over another.Modern organocatalytic strategies enable the synthesis of enantioenriched this compound by controlling the formation of a specific atropisomer. researchgate.net

This interactive table defines key stereochemical concepts relevant to this compound.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Crystallographic Analysis of N-(2-Methylphenyl)phthalimide and its Congeners

Single-crystal X-ray diffraction analysis of N-substituted phthalimides reveals a characteristic molecular geometry. scispace.com The phthalimide (B116566) group itself is an essentially planar and rigid bicyclic system. The key structural variable in congeners of this compound is the dihedral angle between this phthalimide plane and the plane of the N-aryl substituent.

In a related compound, N-[2-(3,5-dinitrobenzoylamino)-6-methylphenyl]phthalimide, the phthalimide plane and the N-phenyl group are orthogonal. This perpendicular arrangement is driven by the steric repulsion between the methyl group on the phenyl ring and the carbonyl oxygen atoms of the phthalimide moiety. This steric hindrance forces the two ring systems into a twisted conformation. For the title compound, this compound, a similar significant dihedral angle is expected due to the presence of the ortho-methyl group.

In the absence of specific crystallographic data for this compound in the search results, data for a representative congener, N-(2-methoxyethyl)phthalimide, is presented to illustrate typical bond lengths and angles within the phthalimide core. nih.gov

Interactive Table: Selected Crystallographic Data for a Phthalimide Congener Note: Data for N-(2-methoxyethyl)phthalimide. The values for this compound are expected to be similar for the core phthalimide structure.

ParameterValue
Crystal System Orthorhombic
Space Group Pnma
a (Å)7.0514
b (Å)9.3852
c (Å)14.6024
Volume (ų)966.37

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org For phthalimide derivatives, these interactions are crucial for stabilizing the crystal lattice. mdpi.comscholarsportal.info Common interactions include weak C—H⋯O hydrogen bonds, π–π stacking, and dipole-dipole interactions. mdpi.comresearchgate.net

In the crystal structures of related N-arylphthalimides, molecules are often linked by weak intermolecular C—H⋯O hydrogen bonds, where a hydrogen atom from an aromatic ring interacts with a carbonyl oxygen atom of a neighboring molecule. researchgate.net These interactions can generate motifs like chains or rings. researchgate.net

Polymorphism is the ability of a compound to exist in two or more different crystal structures while having the same chemical composition. mt.com These different forms, or polymorphs, can exhibit distinct physicochemical properties. mt.comrsc.org The phenomenon arises from different possible arrangements of molecules in the crystal lattice. researchgate.net For instance, a new orthorhombic polymorph of N-phenylphthalimide was identified during an attempt to form a co-crystal; this form differed from the previously known monoclinic form in its crystallographic symmetry and molecular packing. nih.gov

Co-crystallization is a technique where a target molecule is crystallized with a second, different molecule (a coformer) to create a new crystalline solid with potentially improved properties. While no specific studies on the polymorphism or co-crystallization of this compound were found, the propensity of phthalimides to form different packing arrangements and engage in various intermolecular interactions suggests that it could be a candidate for such investigations. rsc.org

Crystal Packing and Intermolecular Interactions

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional NMR provides the fundamental spectral data for a molecule.

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons on both the phthalimide and the 2-methylphenyl rings, as well as a distinct signal for the methyl group protons. rsc.org The protons on the phthalimide ring typically appear as two multiplets in the downfield region (around 7.7-8.0 ppm) due to the electron-withdrawing effect of the adjacent carbonyl groups. rsc.org The protons of the 2-methylphenyl group appear as a multiplet in the aromatic region, while the methyl protons give rise to a singlet further upfield. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the phthalimide group are the most deshielded, appearing at the lowest field (around 167 ppm). rsc.org The aromatic carbons resonate in the typical range of 120-140 ppm, and the methyl carbon appears at a high field (upfield). rsc.org

Interactive Table: ¹H and ¹³C NMR Data for this compound Solvent: CDCl₃. Chemical shifts (δ) in ppm. J values in Hz.

¹H NMR δ (ppm)MultiplicityAssignment
Ar-H (Phthalimide)7.96dd, J = 5.4, 3.12H
Ar-H (Phthalimide)7.79dd, J = 5.5, 3.12H
Ar-H (Methylphenyl)7.37s4H (overlapped)
CH₃ 2.19s3H
¹³C NMR δ (ppm)Assignment
C =O167.12C
Ar-C 134.81C
Ar-C 134.42C
Ar-C 132.02C
Ar-C 131.21C
Ar-C 129.71C
Ar-C 129.11C
Ar-C 126.91C
Ar-C 123.72C
C H₃17.61C
Data derived from reference rsc.org. Note: The original source reports the four methylphenyl protons as a singlet at 7.37 ppm, suggesting coincidental chemical shift equivalence under the reported conditions. A higher resolution spectrum might resolve these into separate multiplets.

Two-dimensional (2D) NMR experiments provide connectivity information that is crucial for unambiguous signal assignment and structure confirmation. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.eduprinceton.edu A COSY spectrum of this compound would show correlations between the coupled aromatic protons within the 2-methylphenyl ring and within the phthalimide ring system, helping to delineate the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the methyl proton signal to the methyl carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. princeton.educolumbia.edu This is particularly powerful for piecing together molecular fragments. For this compound, an HMBC spectrum would show a correlation between the methyl protons and the aromatic carbon to which the methyl group is attached (a two-bond correlation), as well as to the adjacent aromatic carbons (three-bond correlations). Crucially, it would also show correlations from the protons on one ring to the carbons on the other, confirming the N-C bond that connects the two main parts of the molecule. youtube.com

Solid-State NMR Applications in this compound Research

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of crystalline and amorphous solids. For this compound, ssNMR, particularly using ¹³C and ¹⁵N nuclei, offers profound insights into the molecular conformation, polymorphism, and intermolecular interactions in the solid state, which are averaged out in solution-state NMR.

Research on model N-substituted phthalimides demonstrates the utility of ssNMR in this area. dtic.mil Studies involving isotopic labeling, such as with ¹⁵N, are particularly informative. By analyzing the ¹⁵N chemical shift anisotropy (CSA) tensor, researchers can determine the electronic environment around the nitrogen atom. For instance, in studies of N-methylphthalimide, the CSA tensor elements (δ₁₁, δ₂₂, and δ₃₃) were determined from the lineshape analysis of static or slow-spinning spectra. dtic.mil Combining this with data from specifically ¹³C-labeled compounds, like N-[''³C]methyl-[''⁵N]phthalimide, allows for the determination of the orientation of the CSA tensor relative to the molecular frame. dtic.mil The analysis of the ¹³C-¹⁵N dipolar coupling can yield precise measurements of the N-C bond length. dtic.mil

For this compound, these methods would be invaluable. The key areas of investigation would include:

Conformational Analysis: The relative orientation of the 2-methylphenyl ring and the phthalimide moiety is a critical structural parameter. ssNMR can distinguish between different stable conformations or dynamic behaviors in the solid state. The chemical shifts of the carbons in both the phenyl ring and the phthalimide group would be sensitive to the dihedral angle between the two ring systems.

Polymorphism: Different crystalline forms (polymorphs) of this compound would yield distinct ssNMR spectra. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra, allowing for the identification and characterization of individual polymorphs, which may exhibit different physical properties. preprints.org

Intermolecular Interactions: The packing of molecules in the crystal lattice influences ssNMR chemical shifts. Analyzing these shifts can provide information about π-π stacking interactions between the aromatic rings of adjacent molecules.

While specific ssNMR studies on this compound are not widely published, the methodologies developed for simpler N-alkyl and N-aryl phthalimides provide a clear framework for future research. dtic.milpreprints.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and probing the conformational details of this compound. These two methods are often complementary; FT-IR is sensitive to vibrations that induce a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.com

Functional Group Analysis: The vibrational spectrum of this compound is dominated by features characteristic of its constituent parts: the phthalimide core and the 2-methylphenyl substituent.

Carbonyl (C=O) Vibrations: The two carbonyl groups of the imide function give rise to very strong and characteristic absorption bands in the FT-IR spectrum, typically in the 1700-1800 cm⁻¹ region. researchgate.net For phthalimides, two distinct bands are often observed: an asymmetric stretching mode at a higher wavenumber and a symmetric stretching mode at a lower wavenumber. These bands are also Raman active.

C-N Vibrations: The stretching vibrations of the C-N bonds within the imide ring and the C-N bond connecting the ring to the phenyl group appear in the fingerprint region (below 1500 cm⁻¹).

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) rings appear in the 1450-1600 cm⁻¹ region. scialert.net

Methyl Group (CH₃) Vibrations: The attached methyl group will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range and bending vibrations at lower frequencies. scialert.net

Table 1: Characteristic Vibrational Frequencies for N-Aryl Phthalimides

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity (FT-IR) Intensity (Raman)
Aromatic C-H Stretch 3000 - 3100 Medium-Weak Medium-Strong
Methyl C-H Stretch 2850 - 3000 Medium Medium
C=O Asymmetric Stretch ~1770 - 1790 Very Strong Medium-Weak
C=O Symmetric Stretch ~1700 - 1720 Strong Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
Imide C-N Stretch 1300 - 1400 Strong Weak

Note: This table is a generalization based on data from various phthalimide derivatives. researchgate.netscialert.netnih.govtubitak.gov.tr Specific values for this compound would require experimental measurement.

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for the molecular weight determination and structural elucidation of organic compounds. For this compound (C₁₅H₁₁NO₂), the molecular weight is 237.26 g/mol . Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 238.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. xml-journal.netresearchgate.net While specific fragmentation data for this compound is not detailed in the provided search results, the fragmentation pathways for N-substituted phthalimides are well-established and can be predicted. xml-journal.netresearchgate.netresearchgate.net

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve characteristic cleavages of the imide structure. Common fragmentation patterns for related compounds include:

Cleavage of the Imide Ring: The phthalimide structure is very stable, but fragmentation can occur. A common fragmentation involves the loss of carbon monoxide (CO), a neutral loss of 28 Da.

Cleavage at the N-Aryl Bond: The bond between the nitrogen atom and the 2-methylphenyl ring can cleave, leading to fragments corresponding to the phthalimide cation (or related fragments) and the 2-methylphenyl cation or radical.

Rearrangements: In some cases, rearrangements can occur prior to fragmentation. For instance, ortho-substituted N-aryl phthalimides can undergo interactions between the substituent and the imide carbonyl groups, leading to unique fragmentation patterns not seen in other isomers. researchgate.net

Table 2: Predicted Major Fragments in the ESI-MS/MS Spectrum of this compound

m/z Value Identity Proposed Origin
238 [M+H]⁺ Protonated molecular ion
210 [M+H - CO]⁺ Loss of carbon monoxide from the precursor ion
182 [M+H - 2CO]⁺ Sequential loss of a second carbon monoxide
148 [C₈H₅NO₂ + H]⁺ Phthalimide cation (resulting from N-aryl bond cleavage)
91 [C₇H₇]⁺ Tropylium ion (from the 2-methylphenyl group)

Note: This table is based on established fragmentation patterns of similar N-substituted phthalimides and requires experimental verification. xml-journal.netraco.cat

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions and excited-state properties of a molecule. sci-hub.se These techniques are crucial for understanding the photophysics and potential photochemical applications of this compound.

UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent (e.g., acetonitrile, ethanol) would be expected to show strong absorption bands in the UV region. These absorptions correspond to π → π* electronic transitions within the aromatic phthalimide and 2-methylphenyl ring systems. The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net By studying the shifts in absorption maxima in a series of solvents with different polarities, one can gain insight into the change in dipole moment upon electronic excitation. researchgate.net

Fluorescence Spectroscopy: Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) via several pathways, including radiative decay (fluorescence) and non-radiative decay (internal conversion and intersystem crossing to a triplet state). dcu.ie

The fluorescence spectrum provides information on the energy of the S₁ state. The difference in wavelength between the absorption maximum (λ_abs) and the fluorescence emission maximum (λ_em) is known as the Stokes shift. The quantum yield of fluorescence (Φ_f) is a measure of the efficiency of the fluorescence process. For many N-substituted phthalimides, fluorescence is a significant deactivation pathway. dcu.ie

Interestingly, research has shown that the photochemical behavior of this compound can differ from other N-substituted phthalimides. While some derivatives undergo intramolecular hydrogen abstraction, this compound is noted to be relatively photochemically inert in this regard, suggesting different dominant excited-state deactivation pathways. dcu.ie This makes the study of its fluorescence and phosphorescence properties particularly important for a complete understanding of its electronic structure and photochemistry.

Computational and Theoretical Investigations of N 2 Methylphenyl Phthalimide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational investigations into phthalimide (B116566) derivatives. acs.orgnih.gov These methods provide a robust framework for understanding the electronic and structural properties of molecules from first principles. For compounds structurally similar to N-(2-Methylphenyl)phthalimide, DFT methods like B3LYP and M06 are commonly used, often paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. acs.orgmdpi.comresearchgate.netresearchgate.net

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound and related compounds, methods like DFT and the semi-empirical PM3 molecular orbital method are employed to determine key structural parameters. researchgate.netmums.ac.irnih.gov DFT calculations, for instance, can accurately predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. acs.orgresearchgate.net

The electronic structure is defined by the distribution of electrons within the molecule. Computational methods can calculate atomic charges and dipole moments, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net For example, in a study of related phenyl phthalimide derivatives, DFT and second-order Møller-Plesset perturbation theory (MP2) were used to determine the geometric parameters, which showed good agreement with experimental data. acs.org This foundational analysis is critical for subsequent predictions of reactivity and spectroscopic properties.

Parameter Method/Basis Set Calculated Value
C-N (Imide) Bond Length DFT/B3LYP/6-311G(d,p) ~ 1.40 Å
C=O (Imide) Bond Length DFT/B3LYP/6-311G(d,p) ~ 1.22 Å

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for computing ¹H and ¹³C NMR chemical shifts. science.govacs.org These theoretical predictions are often in good agreement with experimental values recorded in solution. science.gov

IR Spectroscopy: Theoretical vibrational analysis through DFT calculations can predict the frequencies and intensities of infrared (IR) and Raman spectra. researchgate.netacs.org The calculated harmonic vibrational wavenumbers are often scaled by a factor to better match experimental results, aiding in the assignment of complex vibrational modes. science.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting UV-Vis absorption spectra. researchgate.netnih.gov This analysis can reveal information about the n→π* and π→π* transitions, such as those associated with the carbonyl groups of the phthalimide system. dcu.ie For related phthalimide derivatives, TD-DFT has been used to calculate absorption wavelengths and oscillator strengths, providing insight into the electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.brwikipedia.org The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), and the gap between them (E_gap), are critical parameters calculated using methods like DFT. acs.orgchemmethod.comresearchgate.net

E_HOMO: This energy level is associated with the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to undergo oxidation. acs.orgchemmethod.com

E_LUMO: This energy level relates to the molecule's ability to accept electrons. A lower E_LUMO value suggests a higher susceptibility to reduction. chemmethod.com

HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap corresponds to high stability and low reactivity. researchgate.netchemmethod.com

Studies on various phthalimide derivatives have shown that these parameters can be fine-tuned by different substituents on the phenyl ring. acs.org For instance, electron-donating groups tend to increase the E_HOMO, while electron-withdrawing groups lower it. acs.org

Table 2: Illustrative Frontier Orbital Energies for Phthalimide Derivatives (Note: Values are based on findings for related compounds and serve as an example.)

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (eV)
Phthalimide -7.73 -2.55 5.18
N-Methylphthalimide -7.50 -2.52 4.98
Phenyl Phthalimide (PP-H) -8.34 -3.71 4.63

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum calculations are excellent for single molecules in a vacuum or with simple solvent models, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions in a complex solvent environment. researchgate.net For flexible molecules like this compound, which has rotational freedom around the N-phenyl bond, conformational analysis is crucial. researchgate.netmums.ac.ir

MD simulations can map the potential energy surface by systematically changing dihedral angles to identify low-energy conformers and the barriers between them. auremn.org.br Such studies on related phthalimide systems have been used to understand their orientation and conformation in the active sites of enzymes. researchgate.netnih.gov These simulations provide a dynamic picture of how the molecule behaves in solution, which is essential for understanding its properties.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction studied is its photochemical behavior. Experimental and theoretical evidence suggests that upon UV irradiation, it can undergo an intramolecular hydrogen abstraction from the ortho-methyl group by the carbonyl oxygen of the phthalimide ring. dcu.ie This process leads to the formation of a tetracyclic system. dcu.ie

A similar photochemical reaction, intramolecular δ-hydrogen abstraction and subsequent cyclization, has been observed in the closely related N-(5-chloro-2-methylphenyl)phthalimide, resulting in a fused indoline (B122111) structure. researchgate.net Theoretical studies can model the entire reaction pathway, from the initial photoexcitation to the transition state for hydrogen transfer and the final product formation, providing mechanistic insights that are difficult to obtain experimentally. unesp.br

Structure-Property Relationship Modeling (excluding biological/physical properties)

By systematically calculating the properties of a series of related compounds, computational models can establish structure-property relationships. For phthalimide derivatives, DFT calculations have been used to correlate electronic properties with chemical reactivity. acs.org

For example, a study on phenyl phthalimide derivatives as corrosion inhibitors established a clear relationship between calculated quantum chemical parameters and inhibition efficiency. acs.org Parameters derived from HOMO and LUMO energies, such as electronegativity (χ) and hardness (η), were calculated to understand the interaction between the inhibitor molecule and a metal surface. acs.org The number of transferred electrons (ΔN) is another descriptor that quantifies the electron-donating ability of the molecule. acs.org This type of modeling demonstrates how theoretical calculations can predict and explain the chemical behavior of this compound based on its inherent electronic structure. acs.orgresearchgate.net

Solvent Effects and Solvation Models in Computational Studies

In the computational analysis of this compound, accounting for the influence of the surrounding solvent is critical for accurately predicting its chemical behavior and properties in solution. The interactions between a solute molecule and solvent molecules can significantly alter its electronic structure, geometric parameters, and spectroscopic characteristics compared to the gas phase. sonar.chacs.org To this end, computational chemistry employs solvation models, which are broadly categorized as either explicit or implicit.

Explicit solvation models involve the inclusion of a specific number of individual solvent molecules around the solute in the quantum mechanical calculation. While this method can provide a highly detailed picture of direct solute-solvent interactions, such as hydrogen bonding, it is computationally very demanding. sonar.ch A more common and computationally efficient approach involves implicit solvation models, which represent the solvent as a continuous, polarizable medium characterized by its dielectric constant (ε).

The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models for studying N-substituted phthalimides and related organic molecules. sonar.ch Within the framework of Density Functional Theory (DFT), the PCM method calculates the solute's properties within a cavity created in the solvent continuum. mdpi.com This approach effectively captures the bulk electrostatic effects of the solvent on the solute, allowing for the investigation of how molecular properties change across solvents of varying polarity.

The following table presents illustrative data for this compound, calculated using DFT. These values demonstrate the expected trend of the dipole moment increasing with solvent polarity.

SolventDielectric Constant (ε)Calculated Dipole Moment (µ) [Debye]
Gas Phase1.0002.58
Toluene (B28343)2.3793.51
Chloroform4.8063.89
Dichloromethane8.9304.15
Acetone20.7004.38
Acetonitrile37.5004.49
Dimethyl Sulfoxide (DMSO)46.7004.56
Note: The data in this table is illustrative, based on typical results from DFT/PCM calculations for structurally similar N-aryl phthalimides, and demonstrates the general scientific trend.

Furthermore, solvation models are crucial for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental to understanding a molecule's chemical reactivity and kinetic stability. sonar.ch For phthalimide systems, studies show that both HOMO and LUMO energy levels are stabilized (lowered in energy) by polar solvents, but the effect is often more pronounced for the LUMO. nuph.edu.ua Consequently, the HOMO-LUMO energy gap tends to decrease in solvents of higher polarity, suggesting an increase in the chemical reactivity of this compound in such environments. sonar.ch

Reactivity, Derivatization, and Supramolecular Chemistry of N 2 Methylphenyl Phthalimide

Modification of the Phthalimide (B116566) Ring System

The phthalimide moiety, characterized by a benzene (B151609) ring fused to a five-membered imide ring, exhibits distinct reactivity patterns that allow for targeted chemical modifications.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The phthalimide ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two adjacent carbonyl groups. However, under specific conditions, these reactions can be induced. For instance, the synthesis of N-substituted phthalimides can occur through electrophilic substitution-elimination reactions where phthalic anhydride (B1165640) reacts with amines under acidic conditions. google.com The process involves the formation of an amic acid intermediate, which then cyclizes to the imide. researchgate.net While direct substitution on the pre-formed phthalimide aromatic ring is challenging, functionalization is often achieved by using substituted phthalic anhydrides as starting materials. nih.gov

N-(Aryl/alkylsulfenyl)phthalimides are widely used as electrophilic sulfur sources for C–S bond formation with various nucleophiles. beilstein-journals.org These reagents, which are more stable alternatives to thiols, demonstrate the electrophilic reactivity at the nitrogen-bound sulfur, a modification that leverages the phthalimide structure as a leaving group. beilstein-journals.org This reactivity is harnessed in Lewis acid-catalyzed reactions, such as the intramolecular annulation of N-(arylthio)phthalimides with alkynes to produce benzo[b]thiophenes. beilstein-journals.org

Nucleophilic aromatic substitution on the phthalimide ring is generally unfavorable unless a suitable leaving group is present on the aromatic portion. The Gabriel synthesis, a classic method for preparing primary amines, relies on the nucleophilicity of the phthalimide anion. byjus.comtestbook.com This anion, readily formed by deprotonation with a base, attacks an alkyl halide in a nucleophilic substitution reaction to form the N-alkyl phthalimide intermediate. libretexts.orgpatsnap.com

Ring-Opening and Ring-Closing Transformations

The imide ring of N-(2-Methylphenyl)phthalimide is susceptible to cleavage by various nucleophiles, a reaction that is fundamental to its use as a protective group and a synthetic intermediate.

Ring-Opening Reactions: The most common ring-opening reaction is hydrazinolysis, famously employed in the Gabriel synthesis to deprotect the primary amine by cleaving the N-alkyl phthalimide. The reaction with hydrazine (B178648) hydrate (B1144303) results in the formation of the desired primary amine and a stable phthalhydrazide (B32825) byproduct. Similarly, aminolysis with other amines, such as methylamine, can effectively open the phthalimide ring at room temperature. researchgate.netcdnsciencepub.com This process involves two rapid consecutive steps: the aminolysis of one imide bond, followed by intramolecular catalysis by the newly formed N-methylamido group to cleave the second phthalamido linkage. cdnsciencepub.com

Alkaline hydrolysis is another method for ring-opening, which proceeds via nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. testbook.comlibretexts.org This transformation is analogous to the base-catalyzed hydrolysis of esters. testbook.com Research has also demonstrated ruthenium-catalyzed protodecarbonylation, an unconventional ring-opening that transforms N-substituted phthalimides into amides in a single step. nih.gov Nucleophile-assisted ring-opening has been explored as a strategy to synthesize novel amide-functionalized phosphonates. cmu.eduresearchgate.net

Key Ring-Opening Reactions of N-Substituted Phthalimides
Reaction TypeReagent(s)Primary Product(s)SignificanceReference
HydrazinolysisHydrazine HydratePrimary Amine, PhthalhydrazideStandard deprotection step in Gabriel Synthesis.
AminolysisMethylaminePrimary Amine, N,N'-DimethylphthalamideMild and efficient alternative to hydrazinolysis. researchgate.net, unt.edu
Alkaline HydrolysisAqueous Base (e.g., KOH)Phthalamic Acid SaltCleavage to form a carboxylate and an amide. testbook.com, libretexts.org
Catalytic ProtodecarbonylationRuthenium Catalyst, WaterAmideUnconventional single-step transformation to amides. nih.gov

Ring-Closing Transformations: The phthalimide structure can also serve as a precursor in ring-closing reactions to build more complex heterocyclic systems. For example, substituted phthalimides can undergo intramolecular Mukaiyama-like additions. nih.gov In this process, a silyl (B83357) ketene (B1206846) acetal (B89532) formed in situ adds to one of the imide carbonyl groups, leading to the formation of tricyclic fused lactams. nih.gov

Functionalization of the N-Phenyl Moiety

The N-(2-methylphenyl) group offers additional sites for chemical modification, including the aromatic ring and the methyl side-chain.

Substitution Reactions on the Methylphenyl Ring

The phenyl ring attached to the imide nitrogen can undergo electrophilic substitution reactions, with the substitution pattern influenced by the existing methyl group (an ortho-, para-director) and the phthalimido group. A notable example is the synthesis of N-[2-(3,5-dinitrobenzoylamino)-6-methylphenyl]phthalimide, which starts from N-(2-methyl-6-nitrophenyl)phthalimide. This precursor is synthesized and then the nitro group is reduced to an amine, which is subsequently acylated. This demonstrates that nitration can be directed to the phenyl ring, followed by further functionalization of the resulting group.

Intermolecular oxidative amination provides a modern, metal-free method for creating N-aryl phthalimides. nih.gov Mechanistic studies suggest this reaction, mediated by an I(III) oxidant, proceeds via the nucleophilic attack of phthalimide on an aromatic radical cation. nih.gov This approach allows for the functionalization of various arenes, where the regioselectivity is governed by electronic and steric factors on the arene. nih.gov

Side-Chain Modifications at the Methyl Group

While less commonly reported than ring substitutions, the methyl group on the N-phenyl moiety is a potential site for modification. Standard free-radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation, could introduce a handle for further functionalization, although specific examples for this compound are not prevalent in the reviewed literature. Such a transformation would convert the methyl group into a bromomethyl group, which could then undergo nucleophilic substitution to introduce a variety of other functional groups. Another potential reaction is oxidation, which could convert the methyl group into a carboxylic acid, although this would require harsh conditions that might affect the phthalimide ring.

Synthesis and Characterization of this compound Derivatives and Analogues

A wide range of derivatives and analogues of this compound have been synthesized to explore their chemical and biological properties. The synthesis typically involves the condensation of phthalic anhydride or a substituted phthalic anhydride with 2-methylaniline or its derivatives. thepharmajournal.comderpharmachemica.com Microwave-assisted synthesis has been employed to accelerate this reaction. thepharmajournal.com

One detailed example is the synthesis of a clathrate host, N-[2-(3,5-dinitrobenzoylamino)-6-methylphenyl]phthalimide, designed for the inclusion of formamides. The synthesis involves a multi-step sequence:

Condensation of 2-amino-3-nitrotoluene with phthaloyl chloride to yield N-(2-methyl-6-nitrophenyl)phthalimide.

Catalytic hydrogenation of the nitro group to produce N-(2-amino-6-methylphenyl)phthalimide.

Reaction of the resulting amine with 3,5-dinitrobenzoyl chloride to generate the final benzamide (B126) host molecule.

Another example is the synthesis of 4-amino-N-(2-methylphenyl)-phthalimide, which has been evaluated for its anticonvulsant potential. researchgate.net The synthesis of various N-aryl phthalimides, including those with electron-donating and electron-withdrawing groups on the N-aryl moiety, has been achieved through methods like denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. acs.org

The characterization of these compounds relies on standard spectroscopic techniques. For this compound itself, the melting point has been reported as 180.5-181.4 °C. rsc.org Its 1H NMR spectrum shows characteristic signals for the aromatic protons on both the phthalimide and methylphenyl rings. rsc.org Derivatives bearing additional functional groups, such as 1,2,3-triazole units, have been thoroughly characterized using 1H NMR, 13C NMR, FT-IR, and high-resolution mass spectrometry (HR-MS). nih.gov

Examples of Synthesized this compound Derivatives
Derivative NameSynthetic PrecursorsKey Characterization DataReference
N-(2-Methyl-6-nitrophenyl)phthalimide2-Amino-3-nitrotoluene, Phthaloyl dichlorideUsed as an intermediate for further synthesis.
N-(2-Amino-6-methylphenyl)phthalimideN-(2-Methyl-6-nitrophenyl)phthalimide, H₂/Pd-CKey intermediate formed by reduction of the nitro group.
4-Amino-N-(2-methylphenyl)phthalimide4-Nitro-phthalic anhydride, 2-Methylaniline (followed by reduction)Shows anticonvulsant activity (anti-MES ED₅₀ of 47.61 µmol/kg in mice). researchgate.net
N-(p-Methylphenyl) phthalimidePhthalic anhydride, p-ToluidineIR (KBr): 1712 cm⁻¹ (C=O); ¹H NMR: δ 2.5 (s, 3H, CH₃). thepharmajournal.com

Exploration of Structural Diversity through Derivatization

The this compound framework serves as a versatile platform for the synthesis of a broad spectrum of derivatives. The structural diversity of these compounds is achieved by introducing various functional groups onto the phenyl ring or by modifying the phthalimide core itself. This derivatization is often aimed at tuning the molecule's properties for specific applications, such as in materials science or medicinal chemistry. semanticscholar.orgontosight.ai

A key strategy in the derivatization of this compound involves substitution on the tolyl group. For instance, synthetic routes have been developed to introduce nitro and amino groups at the 6-position of the methylphenyl ring. The process begins with the condensation of 2-amino-3-nitrotoluene with phthaloyl chloride to yield N-(2-methyl-6-nitrophenyl)phthalimide. Subsequent hydrogenation of this nitro derivative provides N-(2-amino-6-methylphenyl)phthalimide. This amino derivative is a crucial intermediate, as the amine group can be further functionalized, for example, by reaction with 3,5-dinitrobenzoyl chloride to create complex amide structures.

The exploration of structural diversity extends to the creation of advanced molecular architectures. Phthalimide moieties are incorporated into larger, more complex systems like pyridone-based fleximers and POCOP-Ni(II) pincer complexes. rsc.orgnih.gov The synthesis of these derivatives often involves multi-step reactions, demonstrating the robustness of the phthalimide core as a building block in organic synthesis. acs.orgresearchgate.net The ability to create such a wide range of N-phenyl phthalimide derivatives highlights their importance in developing novel compounds with tailored functions. semanticscholar.org

Table 1: Examples of this compound Derivatives and Synthetic Precursors

Compound Name Synthetic Method Reference
N-(2-methyl-6-nitrophenyl)phthalimide Condensation of 2-amino-3-nitrotoluene and phthaloyl chloride in refluxing toluene (B28343) with triethylamine.
N-(2-amino-6-methylphenyl)phthalimide Hydrogenation of N-(2-methyl-6-nitrophenyl)phthalimide using a palladium-carbon catalyst.
N-[2-(3,5-dinitrobenzoylamino)-6-methylphenyl]phthalimide Reaction of N-(2-amino-6-methylphenyl)phthalimide with 3,5-dinitrobenzoyl chloride in the presence of triethylamine.

Comparative Studies of Electronic and Steric Effects in Derivatives

In copolymers incorporating N-(2-methylphenyl) maleimide, the sterically crowded backbone, resulting from the ortho-methyl group, restricts the free rotation of the phenyl substituent, compelling it to adopt a conformation normal to the imide ring plane. researchgate.net This steric hindrance is a critical factor in determining the polymer's macroscopic properties.

The introduction of various substituents, including both electron-donating (-OH, -OCH3) and electron-withdrawing (-F, -Cl, -NO2) groups, allows for the systematic control of the electronic properties of phthalimide derivatives. nih.gov These modifications alter the electron density of the aromatic systems, which in turn affects their intermolecular interactions and reactivity. For example, in N-sulfonate ester phthalimide derivatives, electronic and steric effects are crucial for designing molecules with high thermal stability and efficiency as photoacid generators. researchgate.net The study of these effects is fundamental for the rational design of new materials and molecules with desired characteristics.

Supramolecular Interactions and Self-Assembly of this compound

The phthalimide group is known for its propensity to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which drive the self-assembly of these molecules into well-defined supramolecular structures. nih.govmdpi.com The specific nature of these interactions is dependent on the functional groups present in the derivative. The self-assembly of phthalimide derivatives is a key area of research in crystal engineering and supramolecular chemistry, as it allows for the construction of complex architectures from molecular components. nih.gov

Hydrogen Bonding and π-π Stacking Interactions

Hydrogen bonding and π-π stacking are the primary non-covalent forces governing the crystal packing and self-assembly of this compound and its derivatives. mdpi.comrsc.org The phthalimide moiety itself contains hydrogen bond acceptors (carbonyl oxygens) and an aromatic system capable of participating in π-π stacking.

In the crystal structures of related phthalimide compounds, extensive networks of intermolecular interactions are observed. These can include classical hydrogen bonds, such as N-H···O, as well as weaker, non-classical C-H···O and C-H···N hydrogen bonds. nih.govresearchgate.net For example, in the crystal packing of a pyridone-based phthalimide fleximer, C–H···O and C–H···N interactions play a crucial role in forming the supramolecular network. nih.govacs.org

π-π stacking interactions are also a dominant feature, occurring between the electron-rich phthalimide rings or between the phthalimide and phenyl rings of adjacent molecules. semanticscholar.orgcanada.ca These interactions can be arranged in offset or face-to-face orientations, with typical interplanar distances of 3.4–3.7 Å. mdpi.comnih.gov In some derivatives, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, also contribute to the stability of the crystal lattice. nih.gov The interplay of these various interactions dictates the final three-dimensional arrangement of the molecules in the solid state. nih.gov

Table 2: Key Supramolecular Interactions in Phthalimide Derivatives

Interaction Type Description Example Compound/System Reference
π-π Stacking Parallel stacking of phthalimide rings. N-phenyl-phthalimide polymorph nih.gov
Offset stacking between phthalimide groups. bis(2-phthalimidoethyl)ammonium chloride researchgate.net
Hydrogen Bonding N-H···O and N-H···N bonds forming chains. N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov
Non-classical C-H···O and C-H···N interactions. Pyridone-based phthalimide fleximer nih.gov

Formation of Cocrystals and Inclusion Compounds

The ability of this compound derivatives to form specific and directional non-covalent bonds makes them excellent candidates for the construction of cocrystals and inclusion compounds. researchgate.net A cocrystal is a multi-component crystalline solid where the components are held together by non-covalent interactions, typically hydrogen bonding. mdpi.comfarmaciajournal.com

While specific cocrystals of the parent this compound are not extensively detailed, the broader class of phthalimides readily forms cocrystals with various coformers. mdpi.com The formation of these structures can alter the physicochemical properties of the parent molecule.

More directly, derivatives of this compound have been explicitly designed as hosts for forming inclusion compounds, also known as clathrates. A notable example is N-[2-(3,5-dinitrobenzoylamino)-6-methylphenyl]phthalimide, which was synthesized to act as a clathrate host for various N-substituted formamides. rsc.org In this system, the host molecule creates a specific cavity where a guest molecule (the formamide) is included. The stability of this host-guest complex is maintained by a combination of N-H···O hydrogen bonds, π-π stacking, and C-H/π interactions. X-ray crystallographic analysis of the complex with N,N-diisopropylformamide confirmed a 1:1 host-guest ratio and revealed the orthogonal arrangement of the phthalimide and N-phenyl planes, which creates the necessary space for guest recognition. rsc.org

Host-Guest Chemistry with this compound

The principles of host-guest chemistry are well-demonstrated by derivatives of this compound. thno.org The design of a host molecule requires the careful arrangement of functional groups to create a binding pocket with specific size, shape, and electronic properties that are complementary to the intended guest molecule.

The clathrate host N-[2-(3,5-dinitrobenzoylamino)-6-methylphenyl]phthalimide exemplifies this design strategy. The key features of this host molecule include:

A Hydrogen Bonding Site: The 3,5-dinitrobenzoyl group enhances the acidity of the amide proton, promoting strong hydrogen bonding with the carbonyl oxygen of the formamide (B127407) guest.

A Pre-organized Cavity: The steric repulsion between the ortho-methyl group and the phthalimide carbonyls creates a well-defined, open space suitable for encapsulating guest molecules.

Prohibition of Intramolecular Interactions: The twisted structure of the host prevents the amide proton from forming an intramolecular hydrogen bond with the imide carbonyls, leaving it available to interact with the guest.

π-Surface Interaction: The π-plane of the phthalimide moiety provides a surface for interaction with the guest molecule.

This engineered host has been shown to include a variety of N,N-dialkylformamides and dimethyl sulfoxide, showcasing its versatility in host-guest chemistry. This research highlights how the fundamental structure of this compound can be elaborated upon to create functional supramolecular systems.

Advanced Applications and Potential in N 2 Methylphenyl Phthalimide Research Strictly Non Clinical

Applications in Material Science and Polymer Chemistry

The rigid structure and potential for functionalization make N-(2-Methylphenyl)phthalimide and its derivatives valuable in the creation of novel materials and polymers with specific thermal and electronic properties.

The phthalimide (B116566) moiety is a key component in the synthesis of high-performance polymers, particularly polyimides, which are known for their exceptional thermal stability and mechanical strength. evitachem.com While this compound itself may not always be the direct monomer, its structural motif is integral to this class of polymers. Phthalimide derivatives can be designed to act as monomers in polymerization reactions. For example, related compounds like N-(acryloxyethyl)phthalimide can be used as a monomer in radical polymerization to create cross-linked polymer networks. These networks are crucial for producing durable coatings and adhesives.

Multifunctional monomers are essential for creating polymer networks, and phthalimide-based structures can be incorporated into such systems. researchgate.netnih.gov The synthesis of polymers with phthalimide substituents can lead to materials with high glass transition temperatures, indicating enhanced thermal stability. Research has demonstrated the synthesis of homopolymers and copolymers using phthalimide-containing monomers, which are then characterized for their molecular weight and thermal properties. researchgate.net The inclusion of aryl-phthalimide units into polymer backbones, such as in Polymers of Intrinsic Microporosity (PIMs), is a strategy to create materials with specific gas transport properties for membrane applications. rsc.org

Table 1: Examples of Phthalimide Derivatives in Polymer Synthesis

Phthalimide Derivative Polymerization Type Resulting Polymer Properties Application Area
N-(Acryloxyethyl)phthalimide Radical Polymerization Cross-linked networks, mechanical durability Coatings, Adhesives
N-(Alkyl-substituted phenyl)maleimides Radical Polymerization High thermal stability, solubility in nonpolar solvents High-performance plastics acs.org
3,4,5,6-Tetrafluoro-N-R-phthalimides Polycondensation (with bis-catechols) Intrinsic microporosity, high surface area Gas separation membranes rsc.org
2-(N-Phthalimido)ethyl methacrylate Free Radical Polymerization High glass transition temperature Thermally stable polymers researchgate.net

Phthalimide derivatives are a significant class of compounds investigated for their luminescent properties and potential use in optoelectronic devices. The electronic characteristics of the phthalimide system can be tuned by altering the substituents on the nitrogen atom or the aromatic ring, which in turn affects their absorption and emission spectra. nih.gov

Research into various N-substituted phthalimides has shown that these molecules can emit light in the blue region of the spectrum, with quantum yields varying based on the substituent and the solvent environment. nih.govresearchgate.net This fluorescence makes them candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov Studies have demonstrated that phthalimide-based materials can act as the active emitting layer in OLED devices, producing blue electroluminescence. nih.govresearchgate.net The photophysical properties, including ground and excited state dipole moments, of novel phthalimide derivatives are often studied using solvatochromic methods to understand their behavior in different environments, which is crucial for optimizing their performance in devices. researchgate.net

Table 2: Luminescent Properties of Selected Phthalimide Systems

Phthalimide System Emission Color Quantum Yield (%) Potential Application
N-Substituted 3-aminophthalimides (in solution) Blue 2 - 68 OLED Emitters nih.govresearchgate.net
Phthalimide-Carbazole Exciplex Sky-blue to Red ~3 (EQE in device) OLED Emitters researchgate.net
Iodocuprate with Phthalimide-related Cation Orange (at 77K) Not specified Solid-state lighting mdpi.com

Role as Monomers or Cross-linkers in Polymer Synthesis

Contributions to Organic Synthesis Methodologies

The phthalimide group is a cornerstone in the field of organic synthesis, serving both as a reliable protecting group and as a versatile building block for constructing more intricate molecular architectures.

The phthalimide group is a widely used protecting group for primary amines. organic-chemistry.orgwikipedia.org This strategy, known as the Gabriel synthesis, involves the N-alkylation of potassium phthalimide to form an N-alkylphthalimide, which masks the amine's reactivity. organic-chemistry.org The stability of the phthalimide group allows it to withstand a variety of reaction conditions. organic-chemistry.orgresearchgate.net Deprotection, or the removal of the phthalimide group to reveal the primary amine, is most commonly achieved through hydrazinolysis. thieme-connect.de While effective, this method can sometimes require conditions that are not compatible with all substrates, leading to research into milder deprotection methods. organic-chemistry.org The use of protecting groups like phthalimide is a fundamental tactic in multistep synthesis, enabling chemists to selectively modify other parts of a molecule without interference from the highly reactive amino group. wikipedia.orgnih.gov

Beyond its role in protection, this compound and related structures are valuable building blocks, or synthons, for creating more complex organic molecules. evitachem.comsigmaaldrich.com The inherent structure can be modified through various reactions to introduce new functional groups or to be incorporated into larger molecular frameworks. For instance, the synthesis of N-[2-(3,5-dinitrobenzoylamino)-6-methylphenyl]phthalimide demonstrates how the initial this compound structure can be elaborated through nitration, reduction, and subsequent amidation to build a complex host molecule for clathrate compounds. Phthalimides serve as important chemical intermediates for synthesizing a range of products, including those with applications in materials and agrochemicals. google.com The development of novel, efficient synthetic methods, such as multicomponent reactions promoted by ultrasound, continues to expand the utility of phthalimides as starting materials for diverse and complex chemical scaffolds. hhu.de

Use as Protecting Groups

Development of Chemical Sensors and Probes (excluding biological/physiological sensing)

The development of chemical sensors is a critical area of research for environmental monitoring and industrial process control. numberanalytics.comcnr.it Phthalimide derivatives have been explored for their potential in this field, leveraging their specific interaction capabilities and photophysical properties.

While much sensor research is focused on biological applications, there is a distinct area dedicated to the detection of non-biological analytes like metal ions and environmental pollutants. The core principle of a chemical sensor is to convert a chemical interaction into a measurable signal. numberanalytics.com Phthalimide-based compounds can be designed to act as the recognition element in such sensors. For example, derivatives of N-(4-Carboxyphenyl)phthalimide have been investigated for fluorescence sensing applications. evitachem.com The fluorescence of these molecules can be quenched or enhanced upon binding to a specific analyte, providing a detectable signal. Research has also focused on creating ion-selective membranes for potentiometric sensors, where a specific molecule, sometimes a complex derivative of a core structure like phthalimide, is used as an ionophore to selectively bind ions like chromium(III). Although specific examples detailing this compound as a chemical sensor are not prevalent, the broader class of phthalimides shows significant promise. The structural rigidity and tunable electronic properties of the phthalimide core make it an attractive scaffold for designing selective and sensitive chemical probes for non-biological targets. nih.gov

Chemo-sensing based on Photophysical Changes

The principle of chemo-sensing often relies on a molecule's ability to produce a measurable signal, such as a change in fluorescence or absorption of light, in the presence of a specific analyte. This signal is triggered by interactions between the sensor molecule and the analyte, leading to alterations in the sensor's electronic and, therefore, photophysical properties.

Phthalimides, due to their favorable photophysical and electrochemical properties, are recognized as suitable substrates for photoinduced electron transfer (PET) reactions. dcu.ie The efficacy of a phthalimide as an electron acceptor in a PET process is influenced by its excited state. dcu.ie For instance, the first excited singlet state of a phthalimide has a high oxidizing power. dcu.ie

Specifically for this compound, photochemical studies have shown that it undergoes intramolecular hydrogen abstraction, which results in the formation of a tetracyclic system. dcu.ie This photochemical reaction demonstrates that the compound possesses photophysical activity that could, in principle, be harnessed for sensing applications. A change in the molecular structure of this nature inherently alters how the molecule interacts with light, forming the basis for a potential sensing mechanism. However, while the foundational photophysical behavior is documented, its development into a chemo-sensing system for specific analytes is not yet extensively reported in scientific literature.

Table 1: Photochemical Behavior of this compound

Property Description Reference
Photochemical Reaction Undergoes intramolecular hydrogen abstraction. dcu.ie
Product Forms a tetracyclic system. dcu.ie

| Potential Application | The observed photophysical changes suggest a potential for use in chemo-sensing, though specific applications are not widely documented. | dcu.ie |

Recognition of Specific Analytes

The design of a chemosensor requires not only a signal-producing component but also a recognition element that selectively binds to a target analyte. This binding event initiates the photophysical change. While the phthalimide structure is a known fluorophore and its derivatives have been explored for sensing various species like ions and small molecules, the specific application of this compound for the recognition of specific analytes is not a well-documented area of research. researchgate.netwu.ac.thacs.org The development of this compound into a sensor would require the incorporation of a specific binding site to confer selectivity towards a particular target molecule.

Catalytic Applications or Ligand Design

The field of catalysis often employs organic molecules as ligands that coordinate to a metal center, thereby modifying its reactivity and selectivity. The electronic properties and steric hindrance of a ligand are crucial in determining the efficacy of the resulting catalyst. Phthalimide derivatives have been investigated in the context of ligand design for various catalytic processes. researchgate.netrsc.org

However, a review of the available scientific literature indicates that this compound itself has not been a major focus for applications in catalysis or as a primary component in ligand design. Research in asymmetric catalysis and cross-coupling reactions has explored a wide variety of ligand structures, but the use of this specific phthalimide derivative remains largely unexploited in published studies. researchgate.netacs.org

Dye and Pigment Chemistry Considerations

The phthalimide moiety is a chromophore, meaning it is a part of a molecule responsible for its color. The color arises from the molecule's ability to absorb certain wavelengths of visible light and reflect others. The specific wavelengths absorbed are determined by the molecule's electronic structure. Modifications to the phthalimide structure, including substitutions on the nitrogen atom, can tune these electronic properties and, consequently, the color and other characteristics of the resulting dye.

While research on this compound as a dye is limited, a closely related compound, N-2-methylphenyl-3-aminophthalimide, has been mentioned in the context of azo dyes. google.com Azo dyes are a major class of synthetic colorants that feature a nitrogen-nitrogen double bond (N=N) linking aromatic rings. In this context, the aminophthalimide derivative would likely serve as a coupling component or part of the diazo component, with the entire conjugated system responsible for the final color. The presence of the N-(2-methylphenyl) group would influence the dye's properties, such as its exact shade, solubility, and fastness (resistance to fading).

Generally, N-aryl substitution on the phthalimide ring can impact the molecule's properties as a colorant. The 2-methylphenyl group, being a bulky substituent, can influence the molecule's conformation and crystal packing, which in turn affects the properties of the bulk pigment. Its electronic-donating nature also plays a role in modifying the energy levels of the chromophore's molecular orbitals.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in N-(2-Methylphenyl)phthalimide Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, shifting from traditional trial-and-error methods to data-driven, predictive science. nih.gov In the context of this compound, these computational tools offer significant potential to accelerate discovery and development.

Table 1: Potential AI/ML Applications in this compound Research

Application Area AI/ML Tool/Technique Potential Impact
Drug Discovery Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning Prediction of biological activity (e.g., anticonvulsant, anti-inflammatory), identification of novel therapeutic targets. nih.govmums.ac.ir
Synthesis Planning Retrosynthesis Prediction Algorithms (e.g., Graph-CNNs) Design of efficient and novel synthetic pathways, reduction of experimental effort. microsoft.com
Property Prediction Molecular Dynamics (MD) Simulations, ML Surrogate Models Forecasting of physical, chemical, and electronic properties for materials science applications. acs.org

| Data Analysis | Natural Language Processing (NLP), Big Data Analytics | Extraction of insights from scientific literature and large chemical databases (e.g., ChEMBL). nih.govontosight.ai |

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable synthetic methods. Traditional routes to N-aryl phthalimides often rely on harsh reaction conditions and expensive or toxic metal catalysts. iisc.ac.in Future research on this compound will undoubtedly prioritize cleaner, more efficient, and economically viable synthetic strategies.

Key areas of exploration include:

Organocatalysis : The use of small organic molecules as catalysts, such as N-heterocyclic carbenes (NHCs), offers a sustainable alternative to traditional metal catalysts. iisc.ac.in NHC-catalyzed methods can proceed under milder conditions and have been successfully used for the atroposelective synthesis of N-aryl phthalimides. iisc.ac.inresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. eijppr.comnumberanalytics.com The use of reusable, non-toxic catalysts like montmorillonite-KSF clay in microwave-assisted synthesis further enhances the eco-friendliness of the process. eijppr.com

Green Solvents and Reagents : Research is moving towards replacing hazardous organic solvents with greener alternatives. High-temperature, high-pressure water/ethanol mixtures have been shown to be effective media for the clean synthesis of phthalimide (B116566) derivatives. rsc.org The development of methods that utilize safer carbonyl sources to replace toxic gases like carbon monoxide is also a critical goal. rsc.org

Metal-Free Reactions : Developing synthetic protocols that avoid transition metals altogether is a major focus. rsc.org These methods, which can be catalyzed by acids, bases, or even light (photochemistry), align with the principles of green chemistry by reducing metal waste and associated toxicity. rsc.org

Advanced Characterization Techniques and In Situ Studies

A deeper understanding of the structure, properties, and reaction dynamics of this compound requires the application of advanced analytical techniques. While standard methods like NMR and IR spectroscopy are fundamental eijppr.com, future research will benefit from more sophisticated characterization tools.

In Situ Spectroscopy : Techniques that monitor reactions in real-time, such as in situ IR or Raman spectroscopy, provide invaluable data on reaction kinetics, intermediates, and mechanisms. This knowledge is crucial for optimizing reaction conditions and scaling up processes. The generation and in situ trapping of transient species from related phthalimide derivatives has been demonstrated, showcasing the power of these methods to study reactive intermediates. capes.gov.br

Advanced Crystallography : Single-crystal X-ray diffraction provides definitive structural information. acs.org Future studies could employ variable-temperature or high-pressure crystallography to understand how the solid-state structure of this compound responds to external stimuli, which is relevant for materials science applications.

Computational Chemistry : Time-dependent density functional theory (TD-DFT) and other computational methods are powerful tools for correlating experimental data with theoretical models. researchgate.net These studies can predict spectroscopic properties, electronic transitions, and dipole moments, providing a molecular-level understanding of the compound's behavior. researchgate.net

Designing Advanced Materials with Tunable Properties

The rigid phthalimide core makes it an excellent building block for the construction of high-performance materials. This compound, with its specific substitution pattern, can be incorporated into polymers and other molecular architectures to create materials with tailored functionalities.

Polymers of Intrinsic Microporosity (PIMs) : Phthalimide units are used to create PIMs, which are materials with interconnected voids of molecular dimensions. researchgate.net These polymers are promising for applications in gas separation and storage. By modifying the structure, as with this compound, the porosity and selectivity of these materials could be fine-tuned.

Organic Electronics : As an electron-withdrawing unit, the phthalimide moiety is a valuable component in donor-acceptor (D-A) conjugated polymers used in organic solar cells and field-effect transistors. researchgate.net The specific properties of this compound could be harnessed to control the electronic and optical characteristics of these materials.

Electrochromic and Luminescent Materials : Phthalimide derivatives have been investigated for their electrochromic properties, where their color changes upon electrochemical reduction or oxidation. mdpi.com They have also been shown to exhibit triboluminescence (light emission upon mechanical stress). acs.org Research into this compound-based systems could lead to new smart materials for displays, sensors, and lighting.

Energy Storage : Phthalimide-based polymers are being computationally investigated as n-type (electron-accepting) materials for all-organic batteries, highlighting their potential in next-generation energy storage technologies. acs.org

Table 2: Potential Material Applications for this compound Derivatives

Material Class Potential Application Key Property
Polymers of Intrinsic Microporosity (PIMs) Gas Separation Membranes Tunable Porosity and Selectivity researchgate.net
Conjugated Polymers Organic Solar Cells, OFETs Electron-Accepting Nature researchgate.net
Electrochromic Polymers Smart Windows, Displays Reversible Redox-Induced Color Change mdpi.com
Luminescent Compounds Sensors, Security Inks Triboluminescence, Photoluminescence acs.org

| Redox-Active Polymers | Organic Batteries | Electron-Accepting Capacity acs.org |

Multidisciplinary Approaches and Collaborative Research Opportunities

The complexity of modern scientific challenges necessitates a move away from siloed research toward integrated, multidisciplinary efforts. The future of this compound research will be significantly enriched by combining expertise from various fields.

For example, a comprehensive investigation of a new phthalimide-based drug candidate would involve a collaboration between:

Synthetic Chemists : To design and produce the compound. nih.gov

Computational Chemists : To model its interactions with biological targets using techniques like molecular docking. mums.ac.irfrontiersin.org

Biologists and Pharmacologists : To perform in vitro and in vivo testing to evaluate its efficacy and activity. frontiersin.org

Material Scientists : To explore its potential for drug delivery systems.

Such interdisciplinary projects, often spanning multiple institutions and even countries, are becoming more common. frontiersin.orgresearchgate.net They foster innovation by bringing diverse perspectives and skill sets to bear on a single problem. For this compound, collaborative research will be key to unlocking its full potential, from discovering new biological activities to engineering novel materials and translating these findings into practical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methylphenyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(2-Methylphenyl)phthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.